molecular formula C14H19FN2O4S B2879183 3-Fluorosulfonyloxy-5-(2-propan-2-ylpiperidine-1-carbonyl)pyridine CAS No. 2418728-06-8

3-Fluorosulfonyloxy-5-(2-propan-2-ylpiperidine-1-carbonyl)pyridine

Cat. No.: B2879183
CAS No.: 2418728-06-8
M. Wt: 330.37
InChI Key: DPGGORBLQKKLKD-UHFFFAOYSA-N
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Description

“3-Fluorosulfonyloxy-5-(2-propan-2-ylpiperidine-1-carbonyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . It also includes a piperidine ring, which is a common structure in medicinal chemistry and pharmaceuticals .


Molecular Structure Analysis

The carbonyl group (C=O) in this compound is a key functional group in organic chemistry. It consists of a carbon atom double-bonded to an oxygen atom . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Piperidine and pyridine rings can influence the properties of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism could vary widely depending on the context.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of piperidine and pyridine rings, it could have potential uses in pharmaceuticals .

Properties

IUPAC Name

3-fluorosulfonyloxy-5-(2-propan-2-ylpiperidine-1-carbonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-10(2)13-5-3-4-6-17(13)14(18)11-7-12(9-16-8-11)21-22(15,19)20/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGORBLQKKLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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